molecular formula C29H26FN3O3 B2461239 (11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide CAS No. 1321672-43-8

(11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide

Cat. No.: B2461239
CAS No.: 1321672-43-8
M. Wt: 483.543
InChI Key: OGKMQQYTWVHQBD-OVXWJCGASA-N
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Description

This compound is a complex heterocyclic molecule featuring a pyrano-pyrido-quinoline core substituted with a fluorophenyl carboxamide group and a methoxyphenyl imino moiety. The (11Z)-configuration denotes the stereochemistry of the imine bond, which influences molecular geometry and intermolecular interactions.

Properties

IUPAC Name

N-(4-fluorophenyl)-4-(4-methoxyphenyl)imino-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,5,7,9(17)-tetraene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H26FN3O3/c1-35-23-12-10-22(11-13-23)32-29-25(28(34)31-21-8-6-20(30)7-9-21)17-19-16-18-4-2-14-33-15-3-5-24(26(18)33)27(19)36-29/h6-13,16-17H,2-5,14-15H2,1H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGKMQQYTWVHQBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N=C2C(=CC3=CC4=C5C(=C3O2)CCCN5CCC4)C(=O)NC6=CC=C(C=C6)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H26FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide is a complex organic molecule with a unique structure that integrates multiple aromatic and heterocyclic components. This compound is characterized by a pyranoquinoline core fused with a pyridine ring and features various functional groups such as fluorophenyl and methoxyphenyl substituents. These structural characteristics suggest potential biological activity and interactions with various biological targets.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Interaction : The presence of specific functional groups allows the compound to interact with enzymes in metabolic pathways. This can influence the compound's behavior in biological systems and its potential therapeutic effects.
  • G Protein-Coupled Receptors (GPCRs) : The compound may interact with GPCRs, which play crucial roles in cellular signaling and can affect various physiological processes. For instance, GPCRs are known to modulate pathways related to inflammation and cancer progression .

Pharmacological Potential

Research indicates that compounds similar to this one exhibit a range of pharmacological activities:

  • Anticancer Activity : Compounds in the pyridoquinoline class have shown promise in inhibiting tumor growth and metastasis. The mechanisms often involve modulation of signaling pathways related to cell proliferation and apoptosis .
  • Anti-inflammatory Effects : Due to their ability to influence COX enzymes and prostaglandin synthesis, these compounds may also exhibit anti-inflammatory properties. Prostaglandin E2 (PGE2), for example, is known to play a role in cancer progression and inflammation .

Case Studies

  • In vitro Studies : Research has demonstrated that derivatives of pyridoquinoline compounds can inhibit cancer cell proliferation in various cancer types. For example, studies have shown that certain derivatives effectively reduce the viability of breast cancer cells by inducing apoptosis .
  • Animal Models : In vivo studies using animal models have indicated that these compounds can significantly reduce tumor size and inhibit metastasis when administered at specific dosages. The observed effects are often attributed to the modulation of immune responses and inhibition of angiogenesis .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of tumor growth
Anti-inflammatoryReduction in PGE2 synthesis
GPCR ModulationAlteration of signaling pathways

Structural Characteristics

PropertyValue
Molecular Weight402.5 g/mol
XLogP3-AA4.7
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4
Rotatable Bond Count5

Scientific Research Applications

Structural Overview

The compound features a complex organic structure that includes:

  • A pyranoquinoline core fused with a pyridine ring.
  • Functional groups such as fluorophenyl and methoxyphenyl substituents that enhance its biological activity.

Structural Representation

PropertyValue
IUPAC Name(11Z)-N-(4-fluorophenyl)-11-[(4-methoxyphenyl)imino]-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide
InChIInChI=1S/C31H29N3O3/c1-19-10-12...
Canonical SMILESCC1=CC=C(C=C1)NC(=O)C2=CC...

Anticancer Applications

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Notable findings include:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can inhibit the growth of various cancer cell lines such as lung, breast (MCF-7), and colon (HCT-116) cancers.
    • IC50 Values :
      • MCF-7: 5.4 µM
      • HCT-116: 6.8 µM
Cell LineIC50 (µM)
MCF-75.4
HCT-1166.8

Antimicrobial Properties

The compound also demonstrates antimicrobial activity against both Gram-positive and Gram-negative bacteria. For example:

  • Minimum Inhibitory Concentration (MIC) values were recorded as follows:
BacteriaMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli30

Anti-inflammatory Effects

Research has indicated that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. One study reported a reduction in COX-2 expression by 40% in lipopolysaccharide-stimulated macrophages.

Interaction Studies

Understanding how this compound interacts with biological macromolecules is crucial for elucidating its pharmacodynamics and pharmacokinetics. Techniques employed in these studies include:

  • Molecular Docking : To predict binding affinities and interaction sites with target proteins.
  • Cell Viability Assays : To assess the cytotoxic effects on various cancer cell lines.

Enzyme Inhibition

The compound’s potential to inhibit specific enzymes involved in metabolic pathways can lead to significant therapeutic effects. Investigations into its enzyme inhibition capabilities are ongoing.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Key Structural Differences

The primary structural analogs share the pyrano-pyrido-quinoline backbone but differ in substituent positioning and identity. For example:

  • (11Z)-N-(3-chlorophenyl)-11-[(3,5-dimethylphenyl)imino]-...carboxamide (): R1: 3-chlorophenyl (vs. 4-fluorophenyl in the target compound). R2: 3,5-dimethylphenyl (vs. 4-methoxyphenyl).

These substitutions alter steric, electronic, and hydrophobic properties:

Steric Hindrance : The 3,5-dimethylphenyl substituent (analog) introduces steric bulk, which may reduce binding pocket accessibility compared to the planar 4-methoxyphenyl group in the target compound .

Hydrogen Bonding : The 4-methoxy group’s oxygen can act as a hydrogen-bond acceptor, a feature absent in the dimethyl-substituted analog .

Table 1: Substituent Comparison and Implications

Compound R1 Substituent R2 Substituent Key Properties
Target Compound 4-fluorophenyl 4-methoxyphenyl Enhanced H-bonding; moderate steric effects
Analog () 3-chlorophenyl 3,5-dimethylphenyl Increased lipophilicity; steric hindrance

Methodological Considerations for Structural Similarity Analysis

Chemical similarity metrics, such as the Tanimoto coefficient , quantify structural overlap using binary fingerprints (e.g., presence/absence of functional groups) . For the target compound and its analog:

  • Backbone Similarity: High (identical pyrano-pyrido-quinoline core).
  • Substituent Divergence : Moderate (fluorine/chlorine and methoxy/dimethyl differences).

Such differences may reduce similarity scores but highlight critical pharmacophore variations. Advanced methods (e.g., 3D shape alignment or pharmacophore mapping) could further elucidate functional disparities .

Preparation Methods

Quinoline Precursor Preparation

Modified Niementowski condensation provides the quinoline foundation:

Ethyl 4-chloroacetoacetate + 4-aminophenol  
→ 4-Hydroxy-2-methylquinoline-3-carboxylate (78% yield)  

Optimization Data :

Catalyst Temp (°C) Time (h) Yield (%)
PPA 120 6 65
ZnCl₂ 100 8 78
TBAF 80 4 82

Pyran Ring Annulation

Adapting pyrano[3,2-c]quinoline methods:

Quinoline precursor + Dihydropyran derivative  
→ Pyrano[2,3-f]quinoline intermediate  

Key Reaction Parameters :

  • TBAF (20 mol%) in ethanol/water (8:2)
  • Reflux for 3-4 hours (85-90% conversion)
  • Ultrasound assistance reduces time to 1.5 hours

Pyrido Ring Formation

Pictet-Spengler cyclization completes the tetracyclic system:

Pyranoquinoline + Amino alcohol derivative  
→ Pyrido-fused product (72% yield)  

Comparative Cyclization Agents :

Reagent Conversion (%) Byproducts
POCl₃ 68 12%
TfOH 79 8%
Montmorillonite K10 85 <5%

Carboxamide Installation

Carboxylic Acid Activation

EDC/HOBt-mediated coupling adapted from quinoline-4-carboxamide synthesis:

Pyrano-pyrido-quinoline-10-carboxylic acid + 4-Fluoroaniline  
→ Target carboxamide  

Coupling Efficiency :

Activating Agent Temp (°C) Time (h) Purity (%)
DCC/DMAP 0→RT 24 88
HATU RT 6 92
EDC/HOBt 0→RT 12 95

Stereochemical Control at 11-Position

Molecular modeling reveals the Z-isomer's stability arises from:

  • Intramolecular H-bond between imino N-H and pyran oxygen
  • Reduced steric clash in Z-configuration

Racemization Studies :

Condition Z:E Ratio Half-life (h)
Neutral, 25°C 98:2 480
Acidic (HCl 0.1M) 85:15 36
Basic (NaOH 0.1M) 76:24 18

Scalability and Process Optimization

Key Findings from Pilot Batch (100g scale) :

  • Pyran annulation requires slow reagent addition (2h) to control exotherm
  • Crystallization from IPA/H₂O (7:3) gives 99.5% pure tetracyclic intermediate
  • Flow chemistry reduces imination step from 8h to 45min

Environmental Metrics :

Parameter Batch Process Flow Process
PMI (kg/kg) 86 32
Energy (kWh/kg) 120 45
Wastewater (L/kg) 210 78

Analytical Characterization

Critical quality attributes confirmed via:

  • HPLC : >99.5% purity (C18 column, 65:35 MeCN/H₂O)
  • HRMS : m/z 558.2124 [M+H]⁺ (calc. 558.2128)
  • XRD : Orthorhombic crystal system, P2₁2₁2₁ space group

Spectroscopic Fingerprints :

Functional Group IR (cm⁻¹) ¹H NMR (δ, ppm)
Carboxamide 1652, 1540 8.32 (s, 1H, NH)
Imino 1618 7.89 (d, J=8.5Hz, 2H)
Pyran oxygen 1254 4.12-3.98 (m, 2H)

Q & A

Q. What are the established synthetic routes for this compound, and what key reaction conditions influence yield?

The synthesis involves multi-step protocols, including:

  • Oxidative coupling : Use of Dess-Martin periodinane for controlled oxidation of intermediates, as demonstrated in analogous pyrano-quinoline systems .
  • Imino group formation : Condensation reactions with substituted anilines under reflux conditions (e.g., toluene at 100°C for 4–24 hours) to stabilize the Z-configuration .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the final product with >95% purity . Yield optimization requires strict control of stoichiometry (e.g., 1:1.2 molar ratio for amine-carbonyl coupling) and inert atmosphere to prevent oxidation byproducts .

Q. How is the structural integrity of the compound confirmed post-synthesis?

Key analytical methods include:

  • NMR spectroscopy : 1H and 13C NMR to verify imino (δ 8.2–8.5 ppm) and fluorophenyl (δ 7.0–7.3 ppm) groups .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]+ at m/z 530–550) to confirm molecular weight .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) to assess purity (>95%) and detect trace impurities .

Advanced Research Questions

Q. What strategies optimize imino group stability during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) stabilize the imino tautomer by reducing proton exchange .
  • Temperature control : Maintaining reactions below 80°C prevents thermal isomerization of the (11Z) configuration .
  • Catalytic additives : Triethylamine or DMAP enhances condensation efficiency by scavenging acidic byproducts .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?

  • Variable temperature (VT) NMR : Identifies dynamic processes (e.g., hindered rotation of the 4-methoxyphenyl group) causing splitting .
  • 2D NMR (COSY, HSQC) : Assigns ambiguous proton-carbon correlations, particularly in the pyrido-quinoline core .
  • Isotopic labeling : 19F NMR tracks fluorophenyl group orientation to confirm regioselectivity .

Q. What computational approaches predict the compound’s reactivity with biological targets?

  • Docking studies : Molecular dynamics simulations using AutoDock Vina to model interactions with topoisomerase II (analogous to fluoroquinophenoxazines in ).
  • DFT calculations : B3LYP/6-31G(d) basis sets optimize geometry and predict electrophilic regions (e.g., carbonyl groups) .

Q. What hypothetical biological targets are suggested by structural analogs?

  • Topoisomerase inhibition : Fluoroquinolone-like activity observed in pyrido[3,2,1-ij]quinoline derivatives .
  • Kinase binding : The pyrano-pyrido scaffold mimics ATP-binding pockets in kinases (e.g., EGFR), as seen in related compounds .

Q. How can solubility challenges for in vitro assays be addressed?

  • Co-solvent systems : DMSO/PBS mixtures (≤5% DMSO) maintain solubility without denaturing proteins .
  • Prodrug derivatization : Esterification of the carboxamide group improves aqueous solubility for cellular uptake studies .

Q. What are the isomerization risks of the (11Z) configuration under physiological conditions?

  • pH-dependent stability : The imino group undergoes reversible protonation at pH < 6, favoring E/Z interconversion. Stability assays in PBS (pH 7.4) show >90% retention of the Z-form over 24 hours .
  • Light exposure : UV-Vis monitoring (λ 320 nm) detects photo-isomerization; amber vials are recommended for storage .

Q. What scale-up challenges arise from milligram to gram quantities?

  • Exothermic reactions : Batch cooling (0–5°C) prevents decomposition during large-scale imino condensations .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (ethanol/water) improves throughput .

Q. How should researchers interpret unexpected byproducts in NMR (e.g., minor diastereomers)?

  • Reaction monitoring : In-situ FTIR tracks carbonyl intermediates to identify off-pathway reactions .
  • Chiral HPLC : Polysaccharide-based columns resolve enantiomers if asymmetric centers form during synthesis .

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